N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-alanine, L-isoleucine, and L-serine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-ornithine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-ornithine can produce L-citrulline.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
194152-56-2 |
---|---|
Molecular Formula |
C30H57N13O9 |
Molecular Weight |
743.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H57N13O9/c1-6-14(2)21(43-24(47)17(5)38-22(45)15(3)39-25(48)18(31)9-7-11-36-29(32)33)27(50)41-19(10-8-12-37-30(34)35)26(49)40-16(4)23(46)42-20(13-44)28(51)52/h14-21,44H,6-13,31H2,1-5H3,(H,38,45)(H,39,48)(H,40,49)(H,41,50)(H,42,46)(H,43,47)(H,51,52)(H4,32,33,36)(H4,34,35,37)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
YEZOARIQKCGTSJ-QKSWPAOXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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